Propargyl-PEG2-Tos
CAS No.: 145916-41-2
Cat. No.: VC0540317
Molecular Formula: C12H14O4S
Molecular Weight: 254.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145916-41-2 |
---|---|
Molecular Formula | C12H14O4S |
Molecular Weight | 254.3 g/mol |
IUPAC Name | 2-prop-2-ynoxyethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C12H14O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3 |
Standard InChI Key | KTEIFCKZGZZTHP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C |
Appearance | Solid powder |
Introduction
Propargyl-PEG2-Tos, also known as 2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate, is a versatile organic compound used extensively in bioconjugation and drug development. It features a polyethylene glycol (PEG) backbone, a terminal propargyl group, and a tosyl group. This structure enhances its solubility in aqueous media and facilitates bioconjugation through click chemistry, making it an ideal linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs) .
Preparation Methods
The synthesis of Propargyl-PEG2-Tos typically involves the reaction of propargyl alcohol with p-toluenesulfonic acid chloride. This reaction requires a base catalyst, such as triethylamine or sodium carbonate, and is usually carried out at room temperature under an inert atmosphere.
Reactant | Catalyst | Solvent | Conditions |
---|---|---|---|
Propargyl alcohol | Triethylamine or sodium carbonate | Dichloromethane | Room temperature, inert atmosphere |
Mechanism of Action
Propargyl-PEG2-Tos is primarily used as a linker in the synthesis of PROTACs, which target proteins for degradation via the ubiquitin-proteasome system. The propargyl group allows for efficient bioconjugation through Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages with azide-containing molecules .
5.1. PROTACs Synthesis
Propargyl-PEG2-Tos is used in synthesizing PROTACs aimed at degrading specific proteins. For instance, it has been used in targeting STING (Stimulator of Interferon Genes), implicated in autoimmune diseases.
5.2. Antibody-Drug Conjugates (ADCs)
As a non-cleavable linker, Propargyl-PEG2-Tos connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. The PEG component enhances the solubility and stability of the conjugate in biological environments.
Chemical Reactions Analysis
Propargyl-PEG2-Tos undergoes various chemical reactions:
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Substitution Reactions: The tosyl group can be replaced by thiol and amino groups through nucleophilic substitution .
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Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
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Reduction Reactions: Reduction can lead to the formation of alcohols using reducing agents such as lithium aluminum hydride.
Reaction Type | Reagents | Conditions |
---|---|---|
Substitution | Sodium azide, potassium cyanide | Nucleophilic conditions |
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Oxidizing conditions |
Reduction | Lithium aluminum hydride, sodium borohydride | Reducing conditions |
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